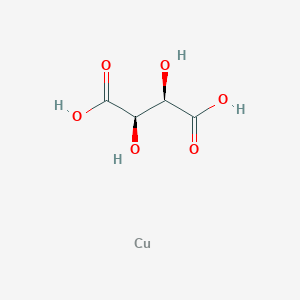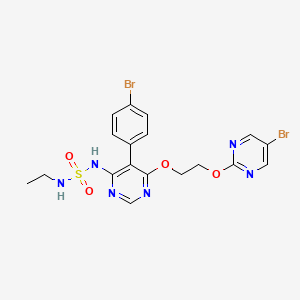
Macitentan impurity B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This impurity is significant in the pharmaceutical industry as it needs to be controlled and quantified to ensure the safety and efficacy of the final drug product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Macitentan impurity B involves the dealkylation of Macitentan. This process typically includes the use of strong acids or bases under controlled conditions to remove the propyl group from Macitentan, resulting in the formation of N-Despropyl-N-ethyl Macitentan .
Industrial Production Methods
In an industrial setting, the production of this compound is carefully monitored and controlled. High-performance liquid chromatography (HPLC) is often employed to separate and quantify this impurity during the manufacturing process . The use of robust analytical methods ensures that the levels of this compound remain within acceptable limits.
化学反应分析
Types of Reactions
Macitentan impurity B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
Macitentan impurity B has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biological targets.
作用机制
The mechanism of action of Macitentan impurity B is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Macitentan and may exhibit similar interactions with endothelin receptors. Macitentan itself works by binding to endothelin A and endothelin B receptors, blocking the effects of endothelin-1 and endothelin-2, which are involved in vasoconstriction and cell proliferation .
相似化合物的比较
Similar Compounds
Macitentan: The parent compound, used for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist used for similar indications.
Ambrisentan: A selective endothelin receptor antagonist with a different receptor binding profile.
Uniqueness
Macitentan impurity B is unique in its structural similarity to Macitentan while lacking the propyl group. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it essential to monitor and control its levels in pharmaceutical formulations .
属性
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
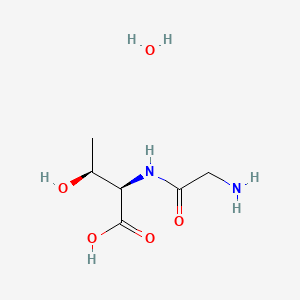
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)
![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B8235766.png)
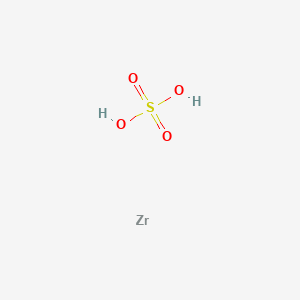
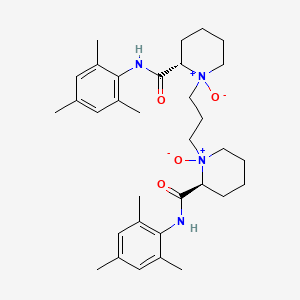
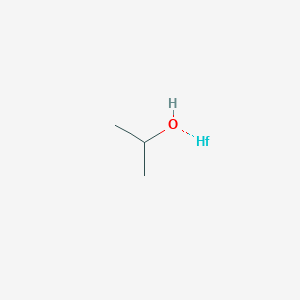
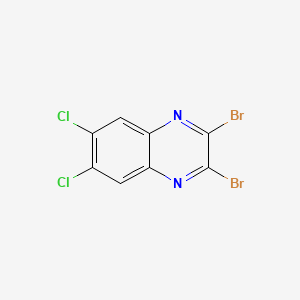
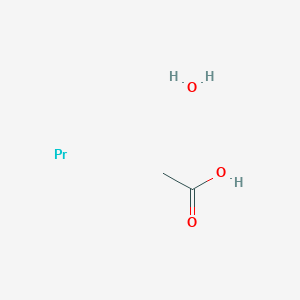
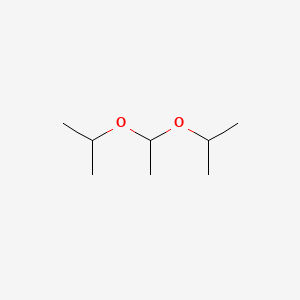
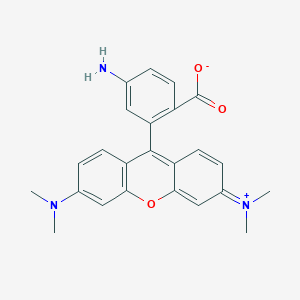
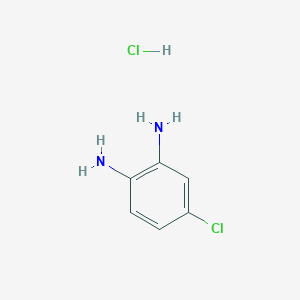
![Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid](/img/structure/B8235863.png)
